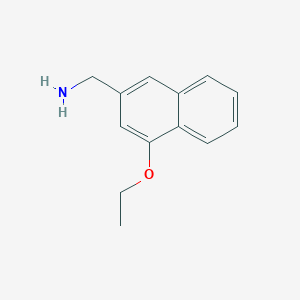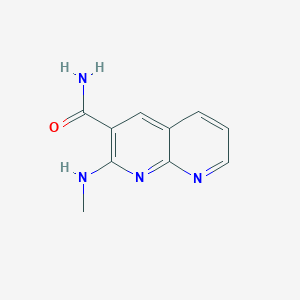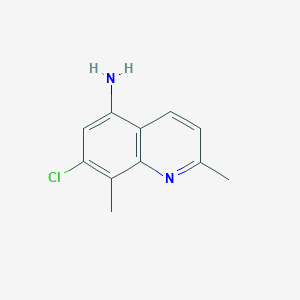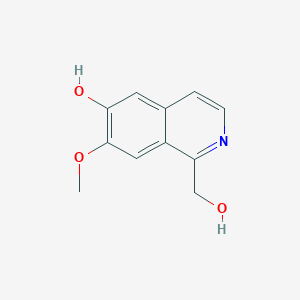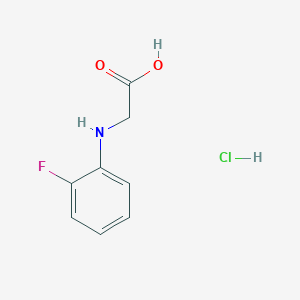
(2-Fluorophenyl)glycine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de (2-Fluorofenil)glicina es un compuesto químico con la fórmula molecular C8H9ClFNO2. Es un derivado de la glicina, un aminoácido, donde el grupo fenilo está sustituido por un átomo de flúor en la posición orto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de (2-Fluorofenil)glicina generalmente implica los siguientes pasos:
Material de Partida: La síntesis comienza con 2-fluorobenzaldehído.
Formación de Base de Schiff: El 2-fluorobenzaldehído reacciona con glicina en presencia de un catalizador ácido para formar una base de Schiff.
Reducción: La base de Schiff luego se reduce utilizando un agente reductor como el borohidruro de sodio para producir (2-Fluorofenil)glicina.
Formación de Clorhidrato: Finalmente, la (2-Fluorofenil)glicina se trata con ácido clorhídrico para formar la sal de clorhidrato.
Métodos de Producción Industrial: La producción industrial del clorhidrato de (2-Fluorofenil)glicina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de (2-Fluorofenil)glicina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de flúor puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para formar aminas.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura para formar compuestos biarílicos.
Reactivos y Condiciones Comunes:
Sustitución: Reactivos como hidróxido de sodio o carbonato de potasio en solventes polares.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos Principales:
Sustitución: Formación de derivados de fenilglicina sustituidos.
Oxidación: Formación de óxidos o quinonas.
Reducción: Formación de aminas o alcoholes.
4. Aplicaciones en Investigación Científica
El clorhidrato de (2-Fluorofenil)glicina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por su posible papel en la modulación de vías biológicas debido a su similitud estructural con los aminoácidos naturales.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo como inhibidores enzimáticos o moduladores de receptores.
Industria: Se utiliza en la síntesis de productos farmacéuticos y agroquímicos.
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)glycine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de (2-Fluorofenil)glicina involucra su interacción con objetivos moleculares específicos:
Objetivos Moleculares: Puede interactuar con enzimas y receptores debido a su similitud estructural con la glicina.
Vías Implicadas: Puede modular vías neurotransmisoras, particularmente aquellas que involucran receptores de glicina, e influir en las actividades enzimáticas.
Compuestos Similares:
(4-Fluorofenil)glicina: Otro derivado fluorado con el átomo de flúor en la posición para.
(3-Fluorofenil)glicina: Átomo de flúor en la posición meta.
(2-Clorofenil)glicina: Sustituyente de cloro en lugar de flúor en la posición orto.
Unicidad:
Posición del Flúor: La posición orto del átomo de flúor en el clorhidrato de (2-Fluorofenil)glicina imparte propiedades estéricas y electrónicas únicas.
Reactividad: La posición específica del átomo de flúor puede influir en la reactividad y la interacción con los objetivos biológicos en comparación con otros isómeros
Comparación Con Compuestos Similares
(4-Fluorophenyl)glycine: Another fluorinated derivative with the fluorine atom at the para position.
(3-Fluorophenyl)glycine: Fluorine atom at the meta position.
(2-Chlorophenyl)glycine: Chlorine substituent instead of fluorine at the ortho position.
Uniqueness:
Position of Fluorine: The ortho position of the fluorine atom in (2-Fluorophenyl)glycine hydrochloride imparts unique steric and electronic properties.
Reactivity: The specific position of the fluorine atom can influence the reactivity and interaction with biological targets compared to other isomers
Propiedades
Fórmula molecular |
C8H9ClFNO2 |
|---|---|
Peso molecular |
205.61 g/mol |
Nombre IUPAC |
2-(2-fluoroanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-4-7(6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |
Clave InChI |
MPCOHZXGXIPARE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC(=O)O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



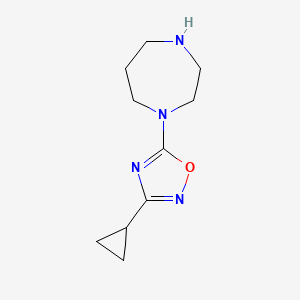

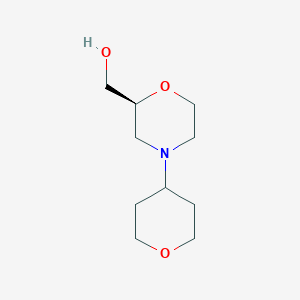
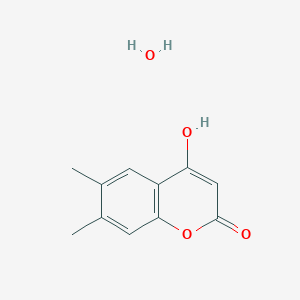

![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
